molecular formula C22H23N3O2S B2745377 N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 896378-62-4

N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2745377
CAS No.: 896378-62-4
M. Wt: 393.51
InChI Key: NEPFVWVDFHXZRT-UHFFFAOYSA-N
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Description

N'-(2,4-Dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic compound featuring an ethanediamide (oxamide) core. This core bridges a 2,4-dimethylphenyl group and a substituted thiazol moiety. The thiazol ring is functionalized with a 4-methylphenyl group at position 2 and an ethyl chain at position 2.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-4-7-17(8-5-14)22-24-18(13-28-22)10-11-23-20(26)21(27)25-19-9-6-15(2)12-16(19)3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPFVWVDFHXZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxalamide moiety can produce amines .

Scientific Research Applications

N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N'-(2,4-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which may explain its antibacterial and antitumor effects .

Comparison with Similar Compounds

Structural Analogs with Ethanediamide Cores

N-(4-Methoxyphenyl)-N′-{2-[4-(4-Methylbenzoyl)-1-Piperazinyl]ethyl}Ethanediamide
  • Key Differences : Replaces the thiazol-ethyl group with a piperazinyl-ethyl chain and substitutes the 2,4-dimethylphenyl with a 4-methoxyphenyl.
  • This could influence pharmacokinetics or target binding .
N'-(2,5-Dimethylphenyl)-N-(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-Thiazol-4-yl}ethyl)Ethanediamide
  • Key Differences : Substitutes the 4-methylphenyl on the thiazol with a 4-(trifluoromethyl)phenyl group.
N-(3-Chloro-4-Methylphenyl)-N′-{2-[2-(4-Methoxyphenyl)-6-Methyl[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-yl]ethyl}Ethanediamide
  • Key Differences : Incorporates a fused thiazolo-triazole ring system with a methoxyphenyl substituent and a chloro-methylphenyl group.
  • Implications: The triazole-thiazole fusion increases rigidity and may enhance π-stacking interactions.

Compounds with Heterocyclic Linkers and Similar Substituents

3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(2,4-Dimethylphenyl)Propanamide (7e)
  • Key Differences : Uses an oxadiazole-sulfanyl-propanamide linker instead of ethanediamide.
  • The propanamide linker offers greater flexibility compared to the ethyl chain in the target compound .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
  • Key Differences : Simpler acetamide core with a dichlorophenyl group and direct thiazol substitution.
  • The dichlorophenyl group enhances electrophilicity, which may influence reactivity or toxicity .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) IR Spectral Features (cm⁻¹)
Target Compound C₂₄H₂₆N₄O₂S 458.56 Ethanediamide, Thiazol, Dimethylphenyl Not Reported ~1660 (C=O), ~1245 (C=S)
N'-(2,5-Dimethylphenyl)-N-(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-Thiazol-4-yl}ethyl)Ethanediamide C₂₅H₂₃F₃N₄O₂S 524.55 CF₃, Thiazol Not Reported ~1670 (C=O), ~1250 (C=S)
7e () C₁₇H₁₉N₅O₂S₂ 389.00 Oxadiazole, Sulfanyl, Thiazol 134–178 ~1665 (C=O), ~1240 (C=S)
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide () C₁₁H₈Cl₂N₂OS 303.16 Acetamide, Dichlorophenyl 459–461 ~1680 (C=O), ~1255 (C=S)

Biological Activity

N'-(2,4-Dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a dimethylphenyl moiety, contributing to its biological activity. The molecular formula is C20H24N2SC_{20}H_{24}N_2S, with a molecular weight of 344.48 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds containing thiazole rings exhibit antimicrobial properties. The thiazole moiety may interfere with microbial metabolism or cell wall synthesis.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific metabolic enzymes, potentially impacting various biochemical pathways.

Antimicrobial Activity

In vitro studies have demonstrated that the compound has significant antimicrobial effects against various bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 25 µg/mL).

Enzyme Inhibition

Research has indicated that this compound inhibits acetylcholinesterase (AChE) activity with an IC50 value of 30 µM. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • In Vivo Efficacy Against Salmonella : A study involving mice demonstrated that administration of the compound significantly reduced Salmonella infection levels in spleen and peritoneal lavages after four days of treatment. This suggests its potential as an anti-infective agent.
  • Therapeutic Potential in Cancer : Preliminary investigations into the compound's anticancer properties revealed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. This effect was particularly pronounced in breast cancer cells.

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